

Application Notes: Electrophysiological Recording with FPL-64176 in Brain Slices

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Compound of Interest

Compound Name: *Fpl 62064*

Cat. No.: *B1203055*

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Audience: Researchers, scientists, and drug development professionals.

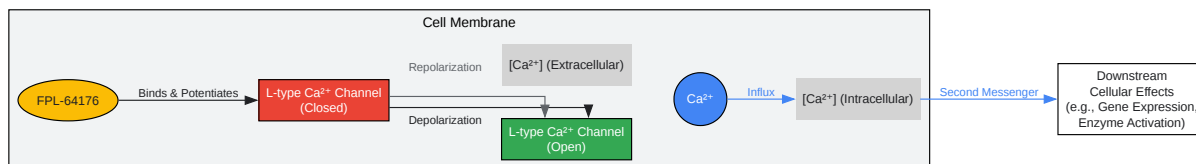
Introduction

FPL-64176 is a potent and selective activator of L-type voltage-gated calcium channels (CaV1.x).[1][2] Unlike dihydropyridine agonists like Bay K 8644, FPL-64176 is a nondihydropyridine compound that acts as a powerful tool in neuroscience to investigate the roles of L-type calcium channels (LTCCs) in neuronal excitability, synaptic transmission, and plasticity.[1][3] It dramatically increases the macroscopic inward current through LTCCs by prolonging channel opening and slowing both activation and deactivation kinetics.[1][4] These application notes provide a comprehensive guide for utilizing FPL-64176 in electrophysiological studies on acute brain slices.

Mechanism of Action

FPL-64176 enhances LTCC activity by modifying the channel's gating properties. It increases the probability of channel opening and prolongs the mean open time.[5] This leads to a significant influx of Ca²⁺ upon membrane depolarization. Studies have shown that FPL-64176 can increase L-type Ca²⁺ current amplitude by approximately 5-fold to 14-fold in various cell types.[3][4] It is important to note that while highly effective for L-type channels, caution is advised as high concentrations (e.g., 10 μ M) have been shown to inhibit N-type calcium channels.[6]

Below is a diagram illustrating the signaling pathway affected by FPL-64176.



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Caption: FPL-64176 potentiates L-type calcium channels, enhancing Ca²⁺ influx.

Data Presentation: Effects of FPL-64176

The following tables summarize quantitative data on the electrophysiological effects of FPL-64176 from various preparations.

Table 1: Effect of FPL-64176 on L-type Ca²⁺ Channel Currents

Preparation	FPL-64176 Conc.	Effect on Current Amplitude	Other Effects
Rabbit CaV1.2 expressed in BHK cells	1 μ M	~5-fold increase	Slowed activation and deactivation[4]
A7r5 smooth muscle cell line	10 μ M	~14-fold increase	-
Rat anterior pituitary (GH3) cells	1 μ M	Increased amplitude	Shifted I-V relationship hyperpolarizingly[5]
PC12 cells	Micromolar concentrations	Increased whole-cell current	Significantly slowed activation rate[6]

Table 2: Pharmacological Properties of FPL-64176

Parameter	Value	Preparation
EC ₅₀ (Contractile Response)	211 nM	Rat tail artery[3]
EC ₅₀ (Ca ²⁺ Influx)	120 nM	Rat anterior pituitary (GH3) cells[5]
EC ₅₀ (Inotropic Effect)	16 nM	Guinea pig atria[2]
Washout Time	~40 minutes	Rat tail artery[3]

Experimental Protocols

4.1. Preparation of FPL-64176 Stock Solution

FPL-64176 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

- Chemicals: FPL-64176 (MW: 347.41), DMSO.[2]
- Procedure:
 - To prepare a 10 mM stock solution, dissolve 3.47 mg of FPL-64176 in 1 mL of DMSO.
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store aliquots at -20°C. The final concentration of DMSO in the recording solution should be kept low (typically <0.1%) to avoid solvent effects.

4.2. Acute Brain Slice Preparation Protocol

This protocol is a general guideline and may require optimization for specific brain regions or animal ages. The NMDG protective recovery method is recommended for enhanced neuronal viability.[7][8]

- Solutions:

- NMDG-HEPES aCSF (Slicing Solution): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH_2PO_4 , 30 NaHCO_3 , 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 $\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$, and 10 $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$. Adjust pH to 7.3–7.4 with HCl.[7]
- Recording aCSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH_2PO_4 , 24 NaHCO_3 , 12.5 glucose, 5 HEPES, 2 $\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$, and 2 $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$. Adjust pH to 7.3–7.4.[7]
- Continuously saturate all solutions with carbogen (95% O_2 /5% CO_2).[9]
- Procedure:
 - Anesthetize the animal (e.g., mouse or rat) following approved institutional guidelines.
 - Perform transcardial perfusion with ice-cold NMDG-HEPES aCSF.
 - Rapidly dissect the brain and place it in the ice-cold, carbogenated NMDG-HEPES aCSF. [9]
 - Glue the brain to the vibratome stage in the desired orientation.
 - Cut slices (e.g., 300–400 μm thick) in the ice-cold slicing solution.[9][10]
 - Transfer slices to a recovery chamber containing NMDG-HEPES aCSF at 32–34°C for 10–15 minutes.[11]
 - Transfer slices to a holding chamber with recording aCSF at room temperature and allow them to recover for at least 1 hour before recording.[12]

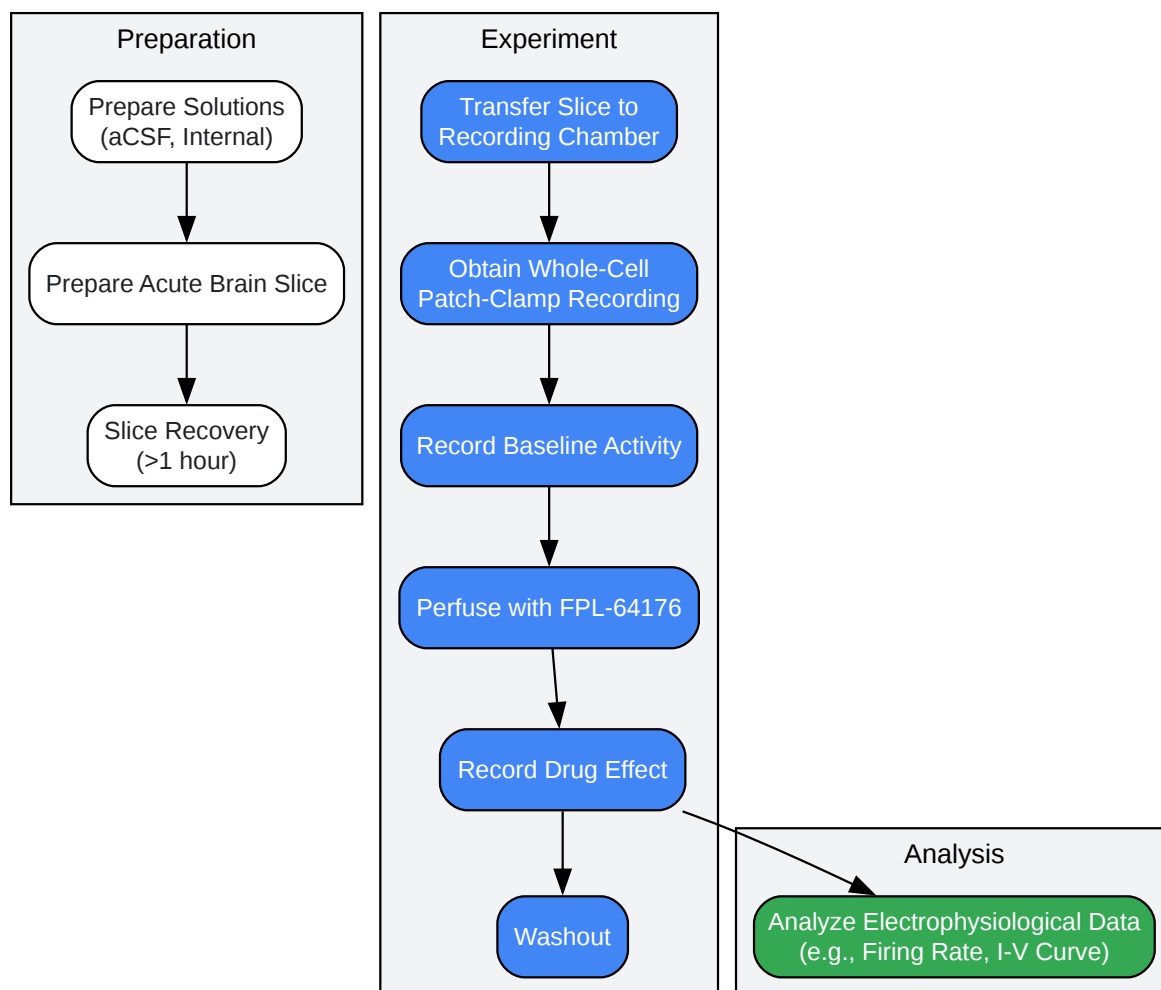
4.3. Whole-Cell Patch-Clamp Recording Protocol

- Setup:
 - Transfer a single brain slice to the recording chamber on the microscope stage.
 - Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2–3 mL/min at 32–34°C.

- Internal Solution (example for K-gluconate): (in mM) 130 K-Gluconate, 4 KCl, 10 HEPES, 0.3 EGTA, 10 phosphocreatine- Na_2 , 4 MgATP, 0.3 Na_2 -GTP. Adjust pH to 7.35 with KOH.
[7]
- Pull patch pipettes from borosilicate glass to a resistance of 3–6 M Ω . [7]
- Recording Procedure:
 - Visually identify a target neuron (e.g., a pyramidal cell in the cortex).
 - Approach the neuron with the patch pipette while applying positive pressure.
 - Upon dimple formation on the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal. [7]
 - Rupture the membrane to achieve whole-cell configuration.
 - Record baseline neuronal activity (e.g., resting membrane potential, firing rate in current-clamp, or holding current in voltage-clamp).
- Application of FPL-64176:
 - Dilute the FPL-64176 stock solution into the recording aCSF to the desired final concentration (e.g., 1–10 μM).
 - Switch the perfusion from the control aCSF to the FPL-64176-containing aCSF.
 - Record the changes in neuronal activity. The effects of FPL-64176 are typically observed within seconds to minutes. [1]
 - For washout, switch the perfusion back to the control aCSF. Note that washout can be slow (~40 minutes). [3]

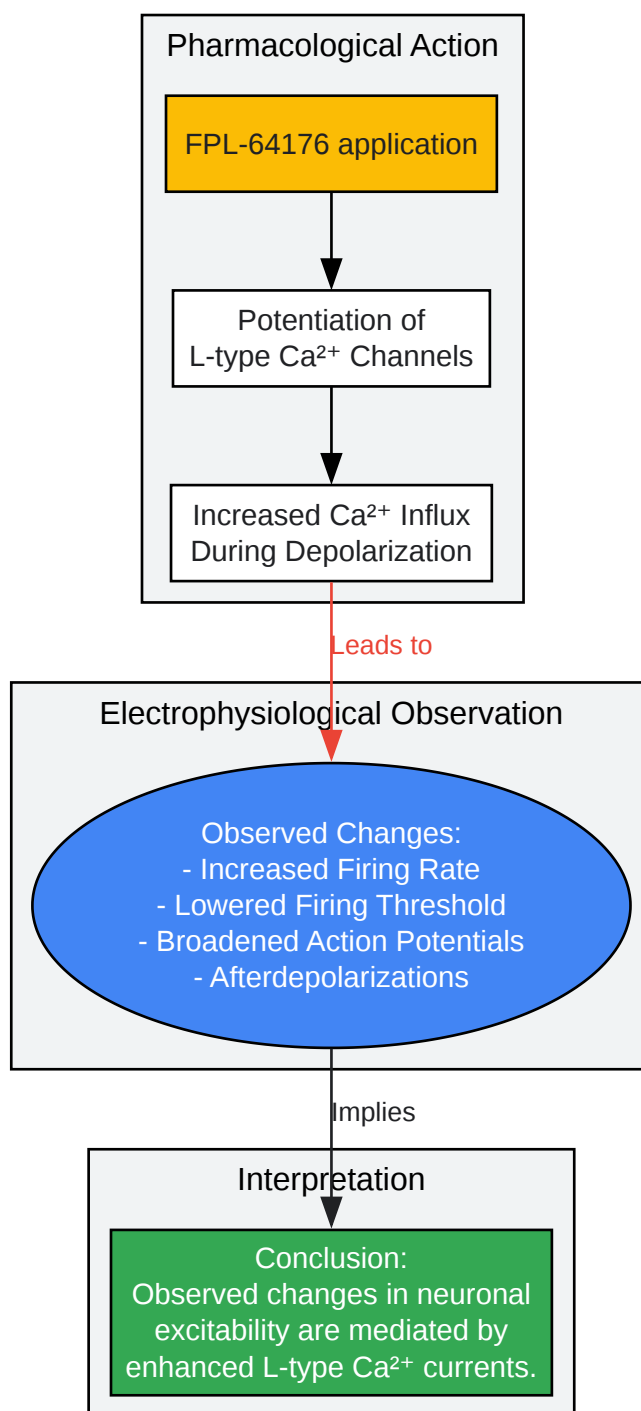
Experimental Workflow and Logic

The following diagrams illustrate the general workflow for a brain slice electrophysiology experiment and the logical interpretation of FPL-64176's effects.



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Caption: Workflow for brain slice electrophysiology using FPL-64176.



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Caption: Interpreting electrophysiological data from FPL-64176 application.

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